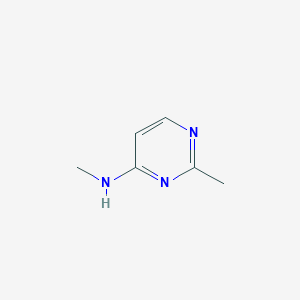

N,2-dimethylpyrimidin-4-amine

Description

Properties

IUPAC Name |

N,2-dimethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-8-4-3-6(7-2)9-5/h3-4H,1-2H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTYSDDFYFIVME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33643-90-2 | |

| Record name | N,2-dimethylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethylpyrimidin-4-amine typically involves the alkylation of pyrimidine derivatives. One common method is the reaction of 4-aminopyrimidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,2-Dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products:

Oxidation: Formation of N-methylpyrimidin-4-one.

Reduction: Formation of this compound derivatives.

Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

N,2-Dimethylpyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of pharmaceutical agents.

Industry: this compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N,2-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites is crucial for its activity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Substitutions at positions 4, 5, and 6 significantly influence the compound’s properties. Key derivatives include:

- 6-Bromo-N,2-dimethylpyrimidin-4-amine (CAS 1602465-90-6) exhibits utility in Suzuki-Miyaura coupling reactions due to its bromine substituent, enabling further functionalization .

- 6-Trifluoromethyl derivatives (e.g., C₇H₈F₃N₃) are notable for their improved lipophilicity and resistance to enzymatic degradation, making them attractive for CNS-targeting drugs .

Crystallographic and Structural Insights

- Hydrogen Bonding: Intramolecular N–H⋯N bonds stabilize conformations, as seen in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (). Dihedral angles between pyrimidine and aryl rings range from 12° to 86°, influencing packing and solubility .

- π-π Stacking : Polymorphic forms of chlorophenyl derivatives () exhibit centroid distances of 3.69 Å, critical for crystal stability and dissolution rates .

Biological Activity

N,2-Dimethylpyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with two methyl groups at the nitrogen positions. Its chemical formula is , and it is often studied for its role as an intermediate in organic synthesis and its potential therapeutic applications.

The biological activity of this compound primarily involves its ability to interact with various biological targets. It can act as an enzyme inhibitor by binding to active sites, thereby disrupting metabolic pathways. The compound's ability to form hydrogen bonds and interact with nucleophilic sites enhances its efficacy in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies show that it can inhibit the proliferation of cancer cell lines, indicating a possible mechanism involving cell cycle arrest or apoptosis induction. Specific studies highlight its effects on pancreatic cancer cells, where it demonstrated significant cytotoxicity .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, indicating significant antibacterial activity.

Case Study 2: Anticancer Potential

In another study focusing on pancreatic cancer cells, this compound was tested for its cytotoxic effects. Results indicated that treatment with the compound led to a 50% reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. Mechanistic studies suggested that this effect was mediated through the activation of apoptotic pathways .

Q & A

Q. What are the standard synthetic routes for N,2-dimethylpyrimidin-4-amine, and how are reaction conditions optimized?

this compound is typically synthesized via a multi-step process involving pyrimidine core formation followed by alkylation. A common approach includes:

- Cyclization reactions : Building the pyrimidine ring using β-diketones or amidines under controlled temperatures (e.g., 80–100°C) in polar solvents like ethanol or water .

- Dimethylation : Introducing methyl groups via nucleophilic substitution using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃). Reaction time (6–12 hours) and stoichiometric ratios (1:2 for amine:alkylating agent) are critical for high yields .

- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) ensures >95% purity .

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation relies on:

- NMR spectroscopy : Key signals include δ ~2.4 ppm (singlet for N-methyl groups) and δ ~8.3 ppm (pyrimidine C-H protons) in H NMR. C NMR shows pyrimidine carbons at ~160–170 ppm .

- X-ray crystallography : Using SHELX software for refinement, bond angles (e.g., C-N-C ~120°) and dihedral angles (e.g., pyrimidine ring planarity deviations <5°) are analyzed to resolve stereochemistry .

Advanced Research Questions

Q. What computational strategies predict the biological activity and target interactions of this compound?

Advanced studies employ:

- Molecular docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs), with scoring functions prioritizing hydrogen bonds (<2.5 Å) and hydrophobic interactions .

- ADME profiling : SwissADME predicts bioavailability (e.g., LogP ~1.8) and metabolic stability, guiding in vitro assays (e.g., hepatic microsome stability tests) .

Q. How can contradictions in reported biological activities of pyrimidine derivatives be resolved?

Discrepancies (e.g., variable antimicrobial efficacy) are addressed via:

Q. What methodologies optimize the synthesis of this compound derivatives for high-throughput screening?

Key approaches include:

- Parallel synthesis : Utilizing automated reactors to vary alkylating agents (e.g., ethyl iodide vs. propyl bromide) and solvents (DMF vs. THF) in 96-well plates .

- Design of Experiments (DoE) : Factorial designs (e.g., 3² for temperature and catalyst loading) identify optimal conditions (e.g., 90°C, 10 mol% Pd/C) for >80% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.